5'-Iodo-5'-deoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 5'-halogenated nucleosides like 5'-Iodo-5'-deoxyadenosine often involves complex reactions due to the instability of synthetic intermediates. A general synthesis approach for 5'-fluoro-5'-deoxy-N6-substituted adenosines, which can be applied to the synthesis of compounds structurally similar to 5'-Iodo-5'-deoxyadenosine, has been reported to achieve higher yields through the stabilization of intermediates (T. Ashton & P. Scammells, 2005).
Molecular Structure Analysis
The molecular structure of halogenated nucleosides like 5'-Iodo-5'-deoxyadenosine is crucial in determining their biological activity. The crystal structure of similar compounds, such as 5-iodo-2'-deoxyuridine, reveals an unusually short intermolecular distance between iodine and oxygen, hinting at a possible mechanism for its antiviral activity and highlighting the importance of halogen bonding in these molecules (N. Camerman & J. Trotter, 1964).
Chemical Reactions and Properties
5'-Iodo-5'-deoxyadenosine participates in diverse chemical reactions, influenced by the presence of the iodine atom. The reductive alkylation of cobinamide with ether 5'-deoxy-5'-iodoadenosine showcases its reactivity, producing diastereomeric 5'-deoxyadenosylcobinamides, highlighting the versatility of iodine-containing nucleosides in synthesizing complex biomolecules (K. Brown & X. Zou, 1992).
Scientific Research Applications
Inhibition of Purine Synthesis in Tumor Cells
5'-deoxyadenosine can inhibit purine synthesis in Ehrlich ascites tumor cells, affecting glucose metabolism and decreasing the availability of ribose 5-phosphate for phosphoribosyl pyrophosphate synthesis (Hunting & Henderson, 1978).
Antiviral Properties
The nucleoside analogue 5-iodo-2′-deoxyuridine (IUdR), related to 5'-Iodo-5'-deoxyadenosine, exhibits stronger Watson-Crick pairs and weaker mispairing than 2′-deoxythymidine, potentially deforming the DNA axis and hindering virus replication (Palafox, 2014).
DNA Duplex Stabilization
Deoxyadenosine derivatives with aromatic hydrocarbon groups, such as 5'-Iodo-5'-deoxyadenosine, can significantly stabilize DNA duplexes, providing greater free energy contributions than the Watson-Crick A/T base pair (Nakano et al., 2003).
Potential Treatment for Leukemia
5'-halogenated adenosine analogs, including 5'-Iodo-5'-deoxyadenosine, may be effective in treating leukemia by targeting MTAPase-containing cells, offering a new therapeutic strategy (Savarese et al., 1985).
Inhibition of Murine Leukovirus Production
5-iodo-2'-deoxyuridine can specifically inhibit murine leukovirus production, suggesting RNA tumor viruses replicate via transcription of proviral DNA (Wu et al., 1972).
Unique Molecular Structure
The crystal structure of 5′-methylammonium-5′-deoxyadenosine, a compound structurally related to 5'-Iodo-5'-deoxyadenosine, exhibits a unique conformation with adenine heterocycles in syn position and ribose pucker in trans, gauche conformation (Saenger, 1970).
Safety And Hazards
When handling 5’-Iodo-5’-deoxyadenosine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWWLIOFNXNKQR-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961370 | |
Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Iodo-5'-deoxyadenosine | |
CAS RN |
4099-81-4 | |
Record name | 5′-Deoxy-5′-iodoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4099-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Iodoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-deoxy-5'-iodoadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-IODOADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TNH37AEUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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